N-(1-cyanocyclohexyl)-2-[5-fluoro-2-(2,2,2-trifluoroethoxy)anilino]acetamide
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Overview
Description
N-(1-cyanocyclohexyl)-2-[5-fluoro-2-(2,2,2-trifluoroethoxy)anilino]acetamide is a complex organic compound characterized by its unique structural components, including a cyanocyclohexyl group, a fluoro-substituted aniline, and a trifluoroethoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclohexyl)-2-[5-fluoro-2-(2,2,2-trifluoroethoxy)anilino]acetamide typically involves multiple steps:
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Formation of the Cyanocyclohexyl Intermediate: : The initial step involves the preparation of the 1-cyanocyclohexyl intermediate. This can be achieved through the reaction of cyclohexylamine with cyanogen bromide under controlled conditions.
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Synthesis of the Fluoro-substituted Aniline: : The next step involves the synthesis of 5-fluoro-2-(2,2,2-trifluoroethoxy)aniline. This is typically done by reacting 5-fluoro-2-nitroaniline with 2,2,2-trifluoroethanol in the presence of a suitable catalyst, followed by reduction of the nitro group to an amine.
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Coupling Reaction: : The final step is the coupling of the cyanocyclohexyl intermediate with the fluoro-substituted aniline. This is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a base like triethylamine to form the desired acetamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic routes. This requires optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
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Reduction: : Reduction reactions can target the cyano group, converting it to an amine or other functional groups depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines or other reduced forms of the cyano group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-cyanocyclohexyl)-2-[5-fluoro-2-(2,2,2-trifluoroethoxy)anilino]acetamide has several applications in scientific research:
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Medicinal Chemistry: : It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
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Biology: : The compound is used in studies involving cell signaling pathways and receptor binding assays to understand its biological effects.
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Material Science: : Due to its unique structural properties, it is explored for use in the development of new materials with specific electronic or optical properties.
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Industry: : It may be used as an intermediate in the synthesis of more complex molecules or as a component in specialized industrial processes.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclohexyl)-2-[5-fluoro-2-(2,2,2-trifluoroethoxy)anilino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyanocyclohexyl)-2-[5-chloro-2-(2,2,2-trifluoroethoxy)anilino]acetamide: Similar structure but with a chlorine substituent instead of fluorine.
N-(1-cyanocyclohexyl)-2-[5-fluoro-2-(2,2,2-trifluoroethoxy)anilino]propionamide: Similar structure but with a propionamide group instead of acetamide.
Uniqueness
N-(1-cyanocyclohexyl)-2-[5-fluoro-2-(2,2,2-trifluoroethoxy)anilino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluoro and trifluoroethoxy groups enhances its stability and reactivity, making it a valuable compound for various research applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[5-fluoro-2-(2,2,2-trifluoroethoxy)anilino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F4N3O2/c18-12-4-5-14(26-11-17(19,20)21)13(8-12)23-9-15(25)24-16(10-22)6-2-1-3-7-16/h4-5,8,23H,1-3,6-7,9,11H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KELNJLBZLGIJFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CNC2=C(C=CC(=C2)F)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F4N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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